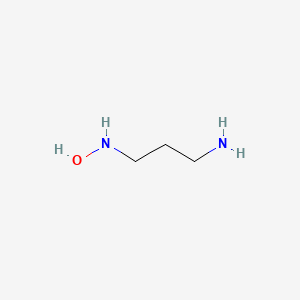

N-(3-aminopropyl)hydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

59675-34-2 |

|---|---|

Molecular Formula |

C3H10N2O |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

N-(3-aminopropyl)hydroxylamine |

InChI |

InChI=1S/C3H10N2O/c4-2-1-3-5-6/h5-6H,1-4H2 |

InChI Key |

ANASLDNQNLOBFE-UHFFFAOYSA-N |

SMILES |

C(CN)CNO |

Canonical SMILES |

C(CN)CNO |

Synonyms |

3-(hydroxyamino)propylamine 3-OHN-PrNH2 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Nucleophilic Characteristics and Reaction Pathways

N-(3-aminopropyl)hydroxylamine possesses two primary nucleophilic sites: the nitrogen of the terminal amino group (-NH₂) and the nitrogen of the hydroxylamino group (-NHOH). The relative reactivity of these sites can be influenced by reaction conditions such as pH and the nature of the electrophile. The lone pair of electrons on each nitrogen atom allows the molecule to participate in numerous nucleophilic substitution and addition reactions.

Addition Reactions to Unsaturated Systems

The nucleophilic character of this compound facilitates its addition to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds. Depending on the reaction conditions and the substrate, addition can occur via a 1,2- or a 1,4-conjugate addition mechanism. researchgate.netlibretexts.org

1,4-Conjugate Addition (Michael Addition): Both the amino and hydroxylamino groups can act as nucleophiles in a Michael-type reaction, attacking the β-carbon of an α,β-unsaturated system. libretexts.org The electronegative oxygen of the carbonyl group withdraws electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org This leads to the formation of an enolate intermediate, which is subsequently protonated on the α-carbon. libretexts.org

1,2-Addition: Direct addition to the carbonyl carbon can also occur. The choice between 1,2- and 1,4-addition is influenced by factors such as the hardness/softness of the nucleophile and electrophile, steric hindrance, and the specific reaction conditions.

The dual functionality of this compound could potentially lead to the formation of cyclic products or cross-linked structures through a sequence of addition reactions. researchgate.net

| Reaction Type | Nucleophilic Center | Product Type | General Mechanism |

|---|---|---|---|

| 1,4-Conjugate Addition | Primary Amine (-NH₂) | β-Amino Ketone | Nucleophilic attack on the β-carbon. libretexts.org |

| 1,4-Conjugate Addition | Hydroxylamine (B1172632) (-NHOH) | β-Hydroxylamino Ketone | Nucleophilic attack on the β-carbon. libretexts.org |

| 1,2-Addition | Primary Amine (-NH₂) | Hemiaminal (intermediate) | Nucleophilic attack on the carbonyl carbon. researchgate.net |

| 1,2-Addition | Hydroxylamine (-NHOH) | Addition Intermediate | Nucleophilic attack on the carbonyl carbon. researchgate.net |

Condensation Reactions, Including Imine and Oxime Formation

Condensation reactions with aldehydes and ketones are characteristic transformations for both primary amines and hydroxylamines. masterorganicchemistry.comwikipedia.org

Imine Formation: The primary amino group of this compound can react with an aldehyde or ketone to form an imine (a Schiff base). masterorganicchemistry.com This reaction typically proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. msuniv.ac.in

Oxime Formation: The hydroxylamine moiety reacts with aldehydes or ketones to produce oximes. wikipedia.orgwikipedia.org This process involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon to form an intermediate, which then undergoes acid-catalyzed dehydration. researchgate.net Oximes are generally more resistant to hydrolysis than analogous imines. wikipedia.org

The presence of both functional groups allows for the selective formation of either an imine or an oxime, or potentially a bis-adduct, depending on the stoichiometry and reaction conditions. The relative nucleophilicity of the two nitrogen centers plays a crucial role in determining the reaction outcome.

| Reactant | Functional Group Involved | Product | General Formula |

|---|---|---|---|

| Aldehyde (R-CHO) | Primary Amine (-NH₂) | Imine | R-CH=N-(CH₂)₃-NHOH |

| Ketone (R₂C=O) | Primary Amine (-NH₂) | Imine | R₂C=N-(CH₂)₃-NHOH |

| Aldehyde (R-CHO) | Hydroxylamine (-NHOH) | Aldoxime | H₂N-(CH₂)₃-N=CH-R |

| Ketone (R₂C=O) | Hydroxylamine (-NHOH) | Ketoxime | H₂N-(CH₂)₃-N=CR₂ |

Electrophilic Activation and Derivatization Strategies

While inherently nucleophilic, the hydroxylamine moiety of this compound can be chemically modified to create a potent electrophilic aminating agent. rsc.orgwikipedia.org This strategy involves converting the hydroxyl group into a better leaving group, thereby activating the nitrogen atom for nucleophilic attack. nih.gov

Common derivatization methods include reaction with:

Sulfonyl chlorides: To form O-sulfonylhydroxylamines.

Carboxylic acid derivatives: To form O-acylhydroxylamines.

These derivatives, such as those analogous to PONT (PivONH₃OTf), function as effective nitrogen sources for synthesizing unprotected amino functionalities. rsc.org The derivatized this compound could then be used to aminate a wide range of nucleophiles, including carbanions, organometallic reagents, and thiols. rsc.orgwikipedia.org This approach avoids the need for protecting group strategies, enhancing atom economy and step efficiency. rsc.org

Oxidation-Reduction Chemistry of the Hydroxylamine Moiety

The hydroxylamine group is redox-active and central to the molecule's diverse reactivity. It can undergo both oxidation and reduction, often proceeding through radical or multi-electron pathways. wikipedia.orgorientjchem.org

One-Electron and Multi-Electron Transfer Processes

The oxidation of the hydroxylamine moiety can lead to several different products depending on the oxidant and reaction conditions.

One-Electron Oxidation: This process generates a nitrogen-centered aminoxyl radical (R₂N-O•). These radicals are relatively stable, especially when the adjacent carbon atoms are substituted. nih.gov Aminoxyl radicals can participate in further redox reactions, including a reversible one-electron oxidation to form highly electrophilic oxoammonium ions (R₂N=O⁺). nih.gov

Two-Electron Oxidation: Direct two-electron oxidation of N,N-disubstituted hydroxylamines is a common method for synthesizing nitrones (R₂C=N⁺(R')O⁻). chimia.ch This transformation can be achieved using various oxidizing agents, including mercury(II) oxide, sodium hypochlorite, and manganese dioxide. chimia.ch

Multi-Electron Oxidation: Stronger oxidizing conditions can lead to further oxidation. For instance, the oxidation of hydroxylamine by iron(III) can produce nitrous oxide (N₂O) or dinitrogen (N₂), depending on the stoichiometry of the reactants. rsc.org The mechanism is complex and can involve multiple pre-equilibria and different nitrogen-containing intermediates. rsc.org

Reduction: The hydroxylamine group can be reduced to the corresponding primary amine. Conversely, aminoxyl radicals can undergo a quasi-reversible one-electron/one-proton reduction back to the hydroxylamine. nih.gov

| Process | Number of Electrons | Resulting Species | Key Characteristics |

|---|---|---|---|

| Reduction | - | Amine | - |

| Initial State | 0 | Hydroxylamine | Nucleophilic, redox-active |

| Oxidation | -1e⁻ | Aminoxyl Radical | Persistent radical species. nih.gov |

| Oxidation | -2e⁻, -2H⁺ | Nitrone | 1,3-dipole, useful in cycloadditions. chimia.ch |

| Oxidation | -2e⁻, -1H⁺ | Oxoammonium Ion | Strong oxidant. nih.gov |

Nitrene Transfer Reactions and Mechanisms

Hydroxylamine derivatives are valuable precursors for generating nitrenes, which are highly reactive nitrogen species. rsc.orgresearchgate.net Activation, typically with a transition-metal catalyst, facilitates the cleavage of the N-O bond to form a metal-nitrenoid intermediate. researchgate.net This process offers a sustainable route to amine synthesis, as water is often the only byproduct. nih.gov

For this compound, derivatization of the hydroxyl group (e.g., as an O-acyl or O-sulfonyl derivative) is necessary to weaken the N-O bond. nih.gov The resulting activated species can then react with a catalyst (e.g., based on iron, copper, or rhodium) to generate a nitrene that bears the N-(3-aminopropyl) substituent. rsc.orgresearchgate.net

These powerful intermediates can undergo a variety of synthetically useful transformations:

C-H Amination/Insertion: Insertion into C-H bonds to form new C-N bonds, a highly sought-after transformation. researchgate.net

Aziridination: Addition to olefins to form three-membered aziridine (B145994) rings. rsc.org

Difunctionalization of Unsaturated Bonds: Concurrent addition of the nitrogen and another functional group across a double or triple bond. rsc.org

The development of engineered enzymes, particularly heme proteins, has enabled biocatalytic nitrene transfer reactions using hydroxylamine derivatives, offering high efficiency and selectivity. nih.govosti.govnih.gov

Sigmatropic Rearrangements Involving Hydroxylamine Derivatives

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.org These reactions are fundamental in organic synthesis for their ability to form new carbon-carbon or carbon-heteroatom bonds with high stereospecificity. numberanalytics.com In the context of hydroxylamine derivatives, researchgate.netresearchgate.net-sigmatropic rearrangements are particularly significant, involving the concerted migration of a σ-bond across two three-atom systems. numberanalytics.comwikipedia.org

A noteworthy example is the researchgate.netresearchgate.net-sigmatropic rearrangement of N-aryl-O-vinylhydroxylamine intermediates, which is a key step in the Bartoli indole (B1671886) synthesis. rsc.org This reaction proceeds through the cleavage of the weak N-O bond to form a C-N bond, leading to the formation of substituted indoles. rsc.org Similarly, the rearrangement of allylic vinylic ethers, known as the Claisen rearrangement, results in the formation of γ,δ-unsaturated carbonyl compounds. wikipedia.org The formation of a stable carbonyl group often renders this type of rearrangement irreversible. wikipedia.org

The stereochemical outcome of sigmatropic rearrangements is a critical aspect, often leading to the creation of new stereocenters with a high degree of control. numberanalytics.com For instance, [1,n] sigmatropic rearrangements can result in either retention or inversion of stereochemistry, while researchgate.netresearchgate.net rearrangements typically exhibit high stereoselectivity in the formation of new stereocenters. numberanalytics.com

Recent research has explored the use of O-cyclopropyl hydroxylamines as precursors for di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangements. These precursors, upon N-arylation, can undergo a one-pot cascade reaction involving a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and rearomatization to produce a variety of substituted tetrahydroquinolines. rsc.org This methodology highlights the potential of leveraging the inherent reactivity of hydroxylamine derivatives to access complex heterocyclic scaffolds. rsc.org

Table 1: Examples of researchgate.netresearchgate.net-Sigmatropic Rearrangements Involving Hydroxylamine Derivatives

| Rearrangement Type | Substrate | Key Intermediate | Product | Ref |

| Bartoli Indole Synthesis | N-Aryl-O-vinylhydroxylamine | N/A | Substituted Indole | rsc.org |

| Claisen Rearrangement | Allyl vinyl ether | N/A | γ,δ-Unsaturated carbonyl | wikipedia.org |

| Cope Rearrangement | 1,5-diene | N/A | Isomeric 1,5-diene | wikipedia.org |

| O-Cyclopropyl Hydroxylamine Rearrangement | N-Arylated O-cyclopropyl hydroxamate | N/A | Substituted Tetrahydroquinoline | rsc.org |

Cyclization Reactions and Heterocyclic Compound Formation

The reactivity of hydroxylamine and its derivatives is central to the synthesis of a wide array of heterocyclic compounds. The dual nucleophilicity of hydroxylamine allows it to react with various electrophiles, leading to cyclization and the formation of stable ring structures.

One prominent application is in the synthesis of isoxazole (B147169) derivatives. For instance, the reaction of β-keto esters with hydroxylamine can yield 3-hydroxyisoxazoles. researchgate.net However, this reaction requires careful control of pH and temperature to avoid the formation of isomeric 5-isoxazolone byproducts. researchgate.net Another route to isoxazoles involves the cyclization of N-hydroxy-3-phenylpropiolamide in the presence of bromine to afford 4-bromo-5-phenyl-3-isoxazolol. researchgate.net

Furthermore, hydroxylamine derivatives are instrumental in multicomponent reactions for the synthesis of complex heterocycles. A three-component reaction involving hydroxylamine hydrochloride, various aldehydes, and β-keto esters, catalyzed by propylamine-functionalized cellulose, yields 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. mdpi.com This method is notable for its adherence to green chemistry principles, utilizing water as a solvent and proceeding under mild, room-temperature conditions. mdpi.com

The formation of pyrimidine (B1678525) derivatives can also be achieved through reactions involving hydroxylamine derivatives. For example, the reaction of azirines with N,N-diethylhydroxylamine, generated in situ, leads to the formation of pyrimidines through a mechanism involving nucleophilic addition, azomethine ylide generation, and 1,3-dipolar cycloaddition. researchgate.net

Heterocyclic amidines and N-hydroxyamidines also serve as valuable synthons for the creation of fused heterocyclic systems. clockss.org For example, heterocyclic N-hydroxyamidines can be thermally converted into substituted thiadiazoles. clockss.org

Table 2: Heterocyclic Compounds Synthesized from Hydroxylamine Derivatives

| Reactants | Catalyst/Conditions | Heterocyclic Product | Ref |

| Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, Ethyl acetoacetate | Propylamine-functionalized cellulose, Water, Room temperature | 3,4-Disubstituted isoxazol-5(4H)-one | mdpi.com |

| β-Keto esters, Hydroxylamine | Controlled pH and temperature | 3-Hydroxyisoxazole | researchgate.net |

| N-Hydroxy-3-phenylpropiolamide, Bromine | N/A | 4-Bromo-5-phenyl-3-isoxazolol | researchgate.net |

| Azirines, N,N-Diethylhydroxylamine (in situ) | Air oxidation of triethylamine | Pyrimidine | researchgate.net |

| Heterocyclic N-hydroxyamidine | Thermal conversion | Substituted thiadiazole | clockss.org |

Advanced Mechanistic Studies of Complex Transformations

The intricate reactivity of hydroxylamine and its derivatives necessitates advanced mechanistic studies to fully comprehend the pathways of complex transformations. These studies often combine experimental evidence with theoretical calculations to elucidate reaction intermediates and transition states.

A key area of investigation is the electrophilic amination using hydroxylamine-derived reagents. wiley-vch.de In uncatalyzed reactions, a carbon nucleophile directly attacks the electrophilic nitrogen atom. wiley-vch.de In contrast, transition-metal-catalyzed reactions, such as those involving copper, proceed through an oxidative addition of the metal into the N-X bond, followed by ligand exchange and reductive elimination to form the new C-N bond. wiley-vch.de

The reaction of hydroxylamine with phosphate (B84403) esters provides another example of complex mechanistic behavior. Hydroxylamine acts as an oxygen nucleophile, likely through its ammonia (B1221849) oxide tautomer, when reacting with both phosphate di- and triesters of 2-hydroxypyridine. nih.gov However, the specific mechanisms differ significantly. The reaction with the triester involves a two-step process where the product is trapped by hydroxylamine to generate diimide. nih.gov Conversely, the reaction with the diester anion is a concerted SN2(P) reaction, leading to O-phosphorylated products that subsequently hydrolyze. nih.gov Theoretical calculations have been crucial in supporting these proposed mechanisms. nih.gov

Mechanistic studies of multicomponent reactions leading to heterocyclic compounds also reveal intricate pathways. For instance, the L-proline catalyzed formation of tetrahydrodibenzo[b,g] wikipedia.orgmdpi.comnaphthyridin-1(2H)-ones involves the initial formation of an iminium ion intermediate, followed by a Knoevenagel condensation, elimination of the catalyst, and a final intramolecular cyclization. rsc.org

These advanced studies are vital for optimizing reaction conditions, designing novel synthetic methodologies, and expanding the synthetic utility of this compound and related compounds.

Coordination Chemistry and Metal Complexation Principles

Ligand Design and Coordination Modes of N-(3-aminopropyl)hydroxylamine

This compound, with its aminopropyl and hydroxylamine (B1172632) moieties, is a bidentate ligand capable of coordinating to a metal center through the nitrogen atom of the amino group and the oxygen or nitrogen atom of the hydroxylamine group. This structure allows for the formation of a stable six-membered chelate ring upon complexation. Hydroxylamine-containing ligands are known for their versatile coordination behavior, which can be influenced by the nature of the metal ion and the reaction conditions. nih.gov They can coordinate through the nitrogen atom, the oxygen atom, or in a bridging fashion.

Chelation Behavior and Stability Constants

The chelate effect, which describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands, would be a significant factor in the complexation of this compound. libretexts.org The formation of a six-membered ring is generally stable, contributing to favorable formation constants (Kf) for its metal complexes.

Table 4.1.1: Hypothetical Stability Constants (log β) for Metal Complexes (Note: This table is illustrative and not based on experimental data for this compound.)

| Metal Ion | log β₁ | log β₂ |

|---|---|---|

| Cu(II) | ~9-11 | ~16-20 |

| Ni(II) | ~7-8 | ~12-14 |

| Zn(II) | ~6-7 | ~11-13 |

Influence of Protonation State on Coordination

The coordination behavior of hydroxylamine ligands is highly dependent on pH due to the acidity of the N-OH group. nih.gov The protonation state of both the terminal amino group and the hydroxylamine group of this compound will dictate its coordinating ability. In acidic conditions, the lone pairs on the nitrogen atoms may be protonated, reducing their ability to coordinate to a metal ion.

Conversely, deprotonation, particularly of the hydroxylamine group (N-OH → N-O⁻), significantly enhances the ligand's binding affinity and can alter its coordination mode. nih.gov This pH-dependent behavior is a key feature of crown-hydroxylamines and other related ligands, where deprotonation leads to stronger metal binding. nih.gov The pKa values of the ligand are crucial for understanding these effects, but specific values for this compound are not documented in the provided search results.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes could be characterized by techniques such as single-crystal X-ray diffraction to determine their precise structures.

Elucidation of Coordination Geometries and Supramolecular Assemblies

Based on related structures, a mononuclear complex, [M(this compound)n]x+, would likely feature a distorted octahedral or square planar geometry depending on the metal ion and the number of coordinated ligands. For instance, copper(II) complexes with similar ligands often exhibit square planar or square pyramidal geometries. rsc.org

Furthermore, the presence of both N-H and O-H groups allows for the formation of extensive hydrogen bonding networks. These interactions can link individual complex units into larger supramolecular assemblies, such as chains, sheets, or three-dimensional frameworks. nih.govresearchgate.net

Table 4.2.1: Expected Coordination Geometries and Bond Distances (Note: This table is illustrative and not based on experimental data for this compound.)

| Metal Complex | Coordination Geometry | M-N (amine) (Å) | M-O (hydroxylamino) (Å) |

|---|---|---|---|

| [Cu(L)₂]²⁺ | Distorted Octahedral | ~2.00-2.05 | ~1.95-2.00 |

| [Ni(L)₂]²⁺ | Octahedral | ~2.08-2.12 | ~2.05-2.10 |

| [Zn(L)₂]²⁺ | Tetrahedral/Octahedral | ~2.15-2.25 | ~2.10-2.20 |

(L = this compound)

Redox Non-Innocence of Hydroxylamine Ligands in Metal Complexes

A significant feature of hydroxylamine ligands is their potential for redox non-innocence. nih.govspringernature.com A redox non-innocent ligand can be oxidized or reduced, meaning that the electron transfer processes in the complex may be centered on the ligand rather than the metal. nih.govmdpi.com This property can influence the reactivity of the metal complex, particularly in catalytic applications like aerobic oxidation. springernature.com In such cases, the formal oxidation state of the metal can be ambiguous, and the electronic structure is better described as a combination of the metal's state and the ligand's radical form. researchgate.net

Electronic Structure and Bonding Analysis in Metal-N-(3-aminopropyl)hydroxylamine Complexes

The electronic structure of metal complexes dictates their magnetic, spectroscopic, and bonding properties. Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure, molecular orbital compositions, and bonding interactions within these complexes. nih.govmdpi.comsciencepublishinggroup.com

Analysis of the molecular orbitals would reveal the nature of the metal-ligand bonds, distinguishing between σ-donation from the nitrogen and oxygen lone pairs and any potential π-interactions. For paramagnetic complexes, such as those with Cu(II) or high-spin Fe(II), computational studies combined with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy would be essential to describe the spin distribution and magnetic coupling between the metal and a potentially redox non-innocent ligand. tandfonline.com Spectroscopic techniques like UV-Vis absorption spectroscopy can provide information about d-d transitions and charge-transfer bands, which are directly related to the electronic energy levels of the complex. acs.org

Magnetic Properties of Derived Coordination Compounds

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the interactions between these electrons. The ligand field created by this compound would influence the splitting of these d-orbitals, which in turn determines the spin state (high-spin or low-spin) and the resulting magnetic moment of the complex.

Coordination compounds with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.org The strength of the paramagnetic attraction is proportional to the number of unpaired electrons. iitk.ac.in For instance, a high-spin d5 complex, such as one with Fe(III), would be strongly paramagnetic, whereas a d10 complex, like one with Zn(II), would be diamagnetic. libretexts.org

In the case of complexes formed with this compound, the magnetic behavior would depend on several factors:

The Metal Ion and its Oxidation State: Transition metals with partially filled d-orbitals are likely to form paramagnetic complexes. For example, Fe(II), Co(II), and Ni(II) complexes are often paramagnetic. jocpr.com

Coordination Geometry: The geometry of the complex (e.g., octahedral, tetrahedral, square planar) affects the d-orbital splitting and thus the spin state.

Ligand Field Strength: The donor atoms of this compound (nitrogen and oxygen) would determine the strength of the ligand field.

In polynuclear complexes where the this compound ligand might bridge two or more metal centers, magnetic exchange interactions can occur. These interactions, mediated by the bridging ligand, can lead to either antiferromagnetic (a weakening of the total magnetic moment) or ferromagnetic (an enhancement of the total magnetic moment) coupling between the metal ions. For example, studies on copper(II) complexes with related bridging ligands have shown the presence of both weak antiferromagnetic and ferromagnetic interactions.

| Complex | Metal Ion | Magnetic Behavior | Reference |

|---|---|---|---|

| [Fe(NH2LwOx)(H2O)2] | Fe(II) | Paramagnetic | jocpr.com |

| [Co(NH2LwOx)(H2O)2] | Co(II) | Paramagnetic | jocpr.com |

| [Ni(NH2LwOx)(H2O)2] | Ni(II) | Paramagnetic | jocpr.com |

| [Cu(NH2LwOx)(H2O)2] | Cu(II) | Diamagnetic (due to strong antiferromagnetic coupling) | jocpr.com |

| Mn(Me6-[ aristonpubs.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj9oEvvO5GOH3IgUh88vM6IEtszpVobjCe-6dhOY_sVKS4oZe00jgPHK4cpE3cjUabzHlfWrUjEvfv9K1AmLxrf-_psep5Oykb7Jry3hvrrHX6hlb_fWsvLtWxxhERNK-6thDXtpWcz4mLSr54bZx4xnDEOxTkMDRt0svrkuQ%3D)]ane-N4)Cu(oxpn)2 | Mn(II), Cu(II) | Antiferromagnetic coupling | acs.org |

Table 1: Magnetic properties of coordination compounds with ligands related to this compound. Note: NH2LwOx refers to 3-aminolawsone oxime, and oxpn refers to N,N'-bis(3-aminopropyl)oxamide.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying paramagnetic complexes, providing detailed information about the electronic structure and the environment of the metal ion. mdpi.comcore.ac.uk For instance, EPR studies on Cu(II) complexes can help determine the coordination geometry and the nature of the donor atoms. acs.org

Theoretical Investigations of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intricacies of metal-ligand bonding, predicting molecular structures, and interpreting spectroscopic data. aristonpubs.comnih.govfrontiersin.orgnih.gov Although specific DFT studies on this compound complexes are not prominent in the literature, the principles can be readily applied to predict their properties.

Theoretical investigations of this compound complexes could address several key aspects:

Coordination Modes: The hydroxylamine group can coordinate to a metal center through either the nitrogen or the oxygen atom, or in a bridging fashion. nih.gov DFT calculations can determine the most energetically favorable coordination mode for different metal ions.

Electronic Structure: Calculations can reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic spectra of the complexes. aristonpubs.com

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of the metal-ligand bonds and any non-covalent interactions within the complex. nih.gov

Spectroscopic Properties: DFT can be used to calculate and predict spectroscopic parameters, such as IR vibrational frequencies and EPR g-tensors, which can then be compared with experimental data to validate the proposed structures. mdpi.comnih.gov

Studies on related hydroxylamine-containing ligands have shown that the nitrogen atom in the N-O-M fragment can have a significant electron-donating "α-effect," which can stabilize higher oxidation states of the metal. rsc.org Theoretical analysis of this compound complexes would likely explore similar electronic effects.

| Complex/Ligand System | Theoretical Method | Key Findings | Reference |

|---|---|---|---|

| Nitro-substituted tris-hydroxylamines | DFT | Revealed a strong electron-donating "α-effect" of the nitrogen in the N-O-M fragment, stabilizing high metal oxidation states. | rsc.org |

| Vanadium(V) hydroxamate complex | DFT (Orca) | Confirmed the stability of the complex through negative HOMO and LUMO energies and suggested a distorted-octahedral geometry. | aristonpubs.com |

| Cu(II) complexes | Double-Hybrid DFT | Provided accurate predictions of EPR g-tensors, demonstrating the reliability of theoretical methods for spectroscopic parameter prediction. | mdpi.com |

| Vanadium(V) dipicolinate complexes with hydroxylamine ligands | DFT | Characterized the chemical shift and quadrupolar coupling parameters, showing that the local structure around the vanadium dominates these properties. | nih.gov |

| Co(III) complexes of hydrazide derivatives | DFT/B3LYP, QTAIM | Investigated structural, spectroscopic, and electronic properties, and analyzed coordination bonds and non-covalent interactions. | nih.gov |

Table 2: Examples of theoretical investigations on coordination compounds with ligands related to this compound.

Catalytic Applications and Mechanistic Paradigms

Metal-Catalyzed Reactions Utilizing N-(3-aminopropyl)hydroxylamine as Ligand

The presence of both soft (amine) and hard (hydroxylamine) donor sites in this compound suggests its potential as a versatile ligand in metal-catalyzed reactions. The amine group can coordinate to a metal center, while the hydroxylamine (B1172632) group could participate in redox processes or act as a hemilabile ligand, transiently binding to the metal to facilitate key steps in a catalytic cycle.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the electron density at the metal center and the steric environment.

While a wide array of phosphine-based ligands and N-heterocyclic carbenes (NHCs) are commonly employed in Suzuki couplings, there is no specific mention in the current literature of this compound being used as a ligand for this transformation. In principle, the amine group of this compound could coordinate to the palladium center. However, the potential for the hydroxylamine group to undergo side reactions or to inhibit the catalyst's activity would need to be investigated.

Table 1: Key Steps in the Suzuki-Miyaura Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | An aryl or vinyl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Transmetalation | A carbon-containing group is transferred from an organoboron reagent to the Pd(II) complex. |

| Reductive Elimination | The two carbon fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. |

This table outlines the generally accepted mechanism of the Suzuki-Miyaura coupling; specific research on the role of this compound within this framework is not currently available.

Catalytic hydrogenation is a fundamental process in organic synthesis, typically employing transition metals like palladium, platinum, or nickel to add hydrogen across a double or triple bond. While there are reports on the catalytic hydrogenation of other compounds to produce aminopropyl derivatives, specific studies detailing the use of this compound as a ligand in hydrogenation or other reductive processes are not found in the reviewed literature. The bifunctional nature of the molecule could theoretically allow for chelation to a metal center, potentially influencing the stereoselectivity or activity of the catalyst.

Aziridines are valuable three-membered heterocyclic compounds that serve as important building blocks in organic synthesis. Their synthesis often involves the transfer of a nitrene group to an alkene, a reaction that can be catalyzed by various transition metal complexes. While hydroxylamine derivatives are known to be precursors for nitrene generation, there is no specific research available that describes the use of this compound as a ligand or a nitrene source in catalytic aziridination reactions. General methods often employ other aminating agents and catalysts. organic-chemistry.orgchemrxiv.org

Organocatalysis and Role as a Chemical Mediator

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts often operate through the formation of transient covalent intermediates (e.g., iminium or enamine ions) or through non-covalent interactions such as hydrogen bonding. Given the presence of a primary amine, this compound could theoretically act as an organocatalyst, for instance, in reactions proceeding through an enamine or iminium ion mechanism. However, a survey of the literature does not yield specific examples of this compound being employed as an organocatalyst or a chemical mediator. The field of organocatalysis is broad, with many different types of catalysts and reaction manifolds being explored. mdpi.comdokumen.pub

Role in Enzyme Mimicry and Biocatalytic Systems

Enzyme mimics are synthetic molecules that replicate the function of natural enzymes. The development of such molecules is a significant area of research. Hydroxylamine has been investigated in biocatalytic systems for enzymatic nitrogen incorporation, where engineered heme enzymes can utilize it for nitrene transfer. nih.govnih.gov This suggests that hydroxylamine derivatives could be relevant in the design of enzyme mimics. However, there is no specific research detailing the use of this compound in enzyme mimicry or biocatalytic systems. O-substituted hydroxylamines have been studied as regulators of polyamine metabolism, indicating a potential biological role for this class of compounds. researchgate.net

Heterogeneous Catalysis Derived from this compound Functionalization

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. A common strategy for preparing heterogeneous catalysts is to immobilize a catalytically active species onto a solid support. Silica (B1680970) and other materials are often functionalized with organic groups to facilitate the anchoring of metal complexes. The aminopropyl group is frequently used for this purpose. For instance, silica can be functionalized with 3-aminopropyltrimethoxysilane (B80574) to introduce amine groups onto the surface, which can then be used to coordinate a metal catalyst. researchgate.netresearchgate.netarabjchem.org

While this demonstrates the utility of the aminopropyl moiety in creating heterogeneous catalysts, there is no specific literature describing the use of this compound for the functionalization of supports to create heterogeneous catalysts. The presence of the hydroxylamine group would introduce a different reactivity profile compared to a simple aminopropyl group, and its stability and interaction with the support and the metal center would need to be investigated.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

A detailed examination of the catalytic applications specifically employing this compound as the primary catalytic species reveals a notable scarcity of comprehensive mechanistic studies and corresponding turnover frequency data in publicly available scientific literature. Research has more broadly investigated the catalytic roles of hydroxylamines and aminopropyl-functionalized materials, providing a foundational context from which potential catalytic cycles involving this compound could be extrapolated. However, specific, detailed catalytic cycles and turnover frequencies for reactions catalyzed directly by this compound are not well-documented.

The dual functionality of this compound, possessing both a primary amine and a hydroxylamine group, suggests its potential as a bifunctional catalyst. In such a role, the amine group could act as a Brønsted base or a nucleophile to activate a substrate, while the hydroxylamine moiety could participate in redox processes or act as a coordinating ligand for a metal center.

While direct evidence is limited, insights can be drawn from related systems. For instance, aminopropyl-functionalized silica materials are widely used as supports for metal catalysts. In these systems, the aminopropyl group can anchor the metal species and also influence the electronic environment of the catalytic center, thereby affecting the reaction mechanism and efficiency. acs.orgacs.org

Furthermore, studies on hydroxylamine derivatives in catalysis often highlight their role in oxidation reactions, where they can be oxidized to nitroso compounds or participate in nitrene transfer reactions. nih.gov A hypothetical catalytic cycle for an oxidation reaction catalyzed by this compound might involve the initial oxidation of the hydroxylamine to a more reactive species, which then oxidizes the substrate and is subsequently regenerated in a later step of the cycle.

The turnover frequency (TOF), a measure of the number of substrate molecules converted per catalytic site per unit time, is a critical parameter for evaluating catalyst efficiency. For amine-functionalized catalysts in various reactions, TOF values can vary widely depending on the specific reaction, catalyst structure, and reaction conditions. For example, in the aminolysis of styrene (B11656) oxide, the TOF for amine-functionalized catalysts shows a correlation with the pKa of the amine. researchgate.net Similarly, ruthenium nanoparticles supported on amine-functionalized MIL-53(Al) have shown a TOF of 287 mol H₂ min⁻¹ (mol Ru)⁻¹ for the dehydrogenation of ammonia (B1221849) borane. rsc.org

A summary of turnover frequencies for various amine-functionalized catalysts in different catalytic systems is presented in the table below to provide a comparative context. It is important to reiterate that these values are not for this compound itself but for catalysts containing a related functional group.

| Catalyst System | Reaction | Turnover Frequency (TOF) | Reference |

| Ruthenium-exfoliated molybdenum disulfide (Ru@E-MoS₂) | Aerobic oxidation of n-octylamine | 20 (TON) | researchgate.net |

| Ruthenium-exfoliated molybdenum disulfide (Ru@E-MoS₂) | Aerobic oxidation of n-dodecylamine | 20 (TON) | researchgate.net |

| Amine-functionalized SBA-15 | Aminolysis of styrene oxide | Varies with amine pKa | researchgate.net |

| Ru/MIL-53(Al)-NH₂ | Dehydrogenation of ammonia borane | 287 mol H₂ min⁻¹ (mol Ru)⁻¹ | rsc.org |

| Amine-functionalized In₂O₃ | Photocatalytic CO₂ hydrogenation | - | rsc.org |

| (TON = Turnover Number) |

The lack of specific data for this compound underscores a gap in the current body of research. Future investigations focusing on the catalytic potential of this specific bifunctional molecule would be necessary to elucidate its mechanistic pathways and quantify its catalytic efficiency through turnover frequencies. Such studies would contribute valuable knowledge to the field of organocatalysis and the development of new, efficient catalytic systems.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry: Monomer, Initiator, and Functionalization Agent

The dual functionality of aminopropyl-hydroxylamine analogs, such as N-(3-aminopropyl)methacrylamide (APMA), allows them to be used as both monomers for polymerization and as agents for post-polymerization modification. polysciences.com The primary amine group and the methacrylamide (B166291) group in APMA enable the creation of functional polymers with specific chemical, mechanical, or biological properties. polysciences.com

N-(3-aminopropyl)methacrylamide hydrochloride (APMA) serves as a key building block for creating stimuli-responsive polymers, such as those sensitive to pH or temperature. polysciences.com These smart polymers have applications in areas like controlled drug delivery. polysciences.comresearchgate.net For instance, copolymers of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) with monomers like N-(3-aminopropyl) morpholine (B109124) methacrylamide have been synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org This method allows for the creation of well-defined block copolymers. rsc.org The synthesis of such polymers often occurs in acidic aqueous solutions to maintain the integrity of the functional groups. rsc.org

Research has demonstrated the synthesis of cationic poly(N-isopropylacrylamide) (PNIPAM) nanogels using N-(3-aminopropyl) methacrylamide hydrochloride (APMH) as a comonomer. nih.gov These nanogels possess charged amine groups, and their size and amine group density can be controlled by adjusting the amount and addition method of the comonomer. nih.gov

Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities into existing polymers. drexel.edu The amine and hydroxylamine (B1172632) groups of N-(3-aminopropyl)hydroxylamine and its derivatives are particularly useful for these modifications. For example, polymers with ketone groups can be modified with hydroxylamine ligands to form oxime conjugates. nih.gov This reaction has been shown to proceed with high efficiency and minimal backbone degradation of the polymer. nih.gov

Another strategy involves the use of polymers with active ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA). rsc.org These polymers can be sequentially modified with different amine-containing molecules. For instance, PPFPA was first modified with 1-amino-2-propanol and then with 1-(3-aminopropyl)imidazole (B109541) to create pH-responsive micelles for drug delivery. rsc.org The primary amine groups on polymers derived from monomers like APMA can also be modified with various biomolecules or targeting ligands. iyte.edu.tr

The table below summarizes some post-polymerization modification reactions involving amine and hydroxylamine functional groups.

| Polymer Backbone | Functional Group for Modification | Modifying Agent | Resulting Functionality |

| Ketone-containing polymer | Ketone | O-(4-pyrenylbutyl) hydroxylamine | Pyrene-substituted polymer nih.gov |

| Poly(pentafluorophenyl acrylate) | Pentafluorophenyl ester | 1-amino-2-propanol, 1-(3-aminopropyl)imidazole | pH-responsive, charge-conversional polymer rsc.org |

| Polymer with N-hydroxy succinimidyl esters | Succinimidyl ester | Amine-containing ligands | Amide bond formation nih.gov |

| Polybenzoxazines | bis(2-hydroxybenzyl)amine units | Boronic acids | Modified physical properties rsc.org |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com N-(3-aminopropyl)methacrylamide hydrochloride (APMA) is utilized in hydrogel synthesis, where its amine groups can participate in crosslinking reactions to form mechanically stable hydrogels. polysciences.com These hydrogels find use in applications such as drug delivery and tissue engineering. polysciences.com

The formation of hydrogels can be achieved through various crosslinking methods, including chemical and physical crosslinking. mdpi.com Chemical crosslinking involves the formation of covalent bonds between polymer chains. mdpi.comnih.gov The amine groups of aminopropyl derivatives can react with complementary functional groups like carboxylic acids or epoxides to form these crosslinks. nih.govmdpi.com For example, the reaction between an amine and an epoxy group is a catalyst-free reaction that produces poly(β-hydroxyl amine)s and no by-products. mdpi.com Another method is oxime crosslinking, where a hydroxylamine group reacts with an aldehyde or ketone. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govnih.gov Self-assembly is a key process in supramolecular chemistry where molecules spontaneously organize into well-defined structures. rug.nlrsc.org The functional groups of this compound, namely the amine and hydroxylamine moieties, can participate in non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are fundamental to self-assembly. nih.gov

Poly(β-hydroxyl amine)s, synthesized from amine-epoxy polymerization, have been used to create supramolecular elastomers. mdpi.com These elastomers can be dually cross-linked through both hydrogen bonding and metal coordination, leading to tunable mechanical properties and self-healing capabilities. mdpi.com The self-assembly of block copolymers can also be induced by post-polymerization modification, a technique known as functionalization-induced self-assembly (FISA). drexel.edu

Precursors for Functional Nanomaterials

This compound and related compounds serve as precursors for the creation of functional nanomaterials. google.com This often involves the modification of the surface of nanoparticles to impart specific properties.

The surface of inorganic materials, such as silica (B1680970) or metal oxide nanoparticles, can be functionalized with aminopropyl groups using silane (B1218182) coupling agents like (3-aminopropyl)triethoxysilane (APTES). mdpi.comrsc.org This process introduces primary amine groups onto the surface, which can then be used for further reactions or to alter the surface properties of the material. mdpi.comresearchgate.net For example, the amine groups can improve the adhesion of subsequent layers or provide sites for the attachment of biomolecules. nih.gov

The functionalization of magnetite (Fe3O4) nanoparticles with APTES is a common strategy to enhance their stability and biocompatibility for applications in nanomedicine. nih.gov Similarly, the surface of mesoporous silica nanoparticles can be functionalized with APTES to facilitate the anchoring of gold nanoparticles, which can act as nanozymes. mdpi.com The positive charge of the protonated amine groups on the silica surface electrostatically attracts negatively charged gold nanoparticles. mdpi.com The temperature at which the functionalization reaction is carried out can significantly impact the quality and density of the resulting aminopropyl silane layer on silicon oxide surfaces. acs.org

The table below provides examples of inorganic materials functionalized with aminopropyl groups.

| Inorganic Material | Functionalizing Agent | Application |

| Silica Nanoparticles | (3-aminopropyl)triethoxysilane (APS) | Charge reversal, cargo loading rsc.org |

| Magnetite (Fe3O4) Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Nanomedicine nih.gov |

| Mesoporous Silica | (3-aminopropyl)triethoxysilane (APTES) | Nanozymes for glucose oxidation mdpi.com |

| Cotton Fibers | (3-aminopropyl) triethoxy silane (ATS) | Synthesis of gold nanoparticles on fibers nih.gov |

| Sepiolite | [3-(2-aminoethylamino)propyl] trimethoxysilane | Removal of chromium (VI) from water mdpi.com |

Development of Hybrid Systems and Composites

Extensive research into the applications of the chemical compound this compound in the realm of advanced materials science and engineering has revealed a notable lack of specific data regarding its direct use in the development of hybrid systems and composites. Searches of scholarly articles, and materials science databases did not yield specific examples or detailed research findings where this compound is explicitly mentioned as a component in the formation of such materials.

The scientific literature extensively covers related compounds, such as various aminopropyl-silanes and N-(3-aminopropyl)methacrylamide, which are widely used for surface modification and polymer synthesis to create hybrid and composite materials. These related compounds possess either the aminopropyl group or a reactive amine functionality, which allows them to act as coupling agents or monomers. However, the unique combination of a primary amine and a hydroxylamine group within the same molecule, as found in this compound, does not appear to have been specifically leveraged in the documented creation of hybrid or composite materials.

Consequently, there are no detailed research findings or established data tables to present on the performance, properties, or synthesis methods of hybrid systems and composites that incorporate this compound. The absence of such information in the public domain prevents a detailed discussion on its role in modifying matrices, acting as a compatibilizer, or its effects on the mechanical, thermal, or functional properties of composites.

Further research and publication in this specific area would be required to elucidate the potential of this compound in the development of novel hybrid and composite materials.

Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Elucidation

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic monitoring provides real-time insights into the dynamic changes occurring during a chemical reaction, which is crucial for understanding transient intermediates and reaction kinetics. Techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy are powerful tools for this purpose. mdpi.com

For reactions involving hydroxylamine (B1172632) and its derivatives, in-situ spectroscopy can track the formation and consumption of reactants, intermediates, and products. For instance, in the electrocatalytic nitrate (B79036) reduction to hydroxylamine, in-situ infrared and Raman studies can validate the adsorption of nitrate ions and the generation of nitrite (B80452) and hydroxylamine as intermediates. researchgate.net The ability to monitor these species without altering the reaction conditions is a significant advantage, as it prevents the potential degradation of labile intermediates that might occur during offline sampling and analysis. spectroscopyonline.com

Recent advancements have coupled microfluidic devices with spectroscopic techniques, allowing for high-throughput reaction analysis with minimal sample consumption. mdpi.com This combination is particularly beneficial for studying fast reactions or for optimizing reaction conditions efficiently.

Application of Advanced NMR Techniques for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. Advanced NMR techniques, including two-dimensional (2D) NMR, provide detailed information about molecular connectivity, conformation, and dynamics. researchgate.net

For N-(3-aminopropyl)hydroxylamine and its derivatives, ¹H NMR spectroscopy can be employed to analyze the population distributions of different conformers, such as anti and gauche forms, across the carbon-carbon bonds of the aminopropyl group. researchgate.net The study of derivatives like N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide has shown the presence of rotamers due to hindered rotation around the N-C(O) bond, a phenomenon that can be investigated using variable temperature NMR studies. sapub.org

Furthermore, protein-based NMR approaches are valuable for studying interactions between ligands like this compound derivatives and biological macromolecules, which is crucial in drug discovery and development. mdpi.com These techniques can determine the binding mode, conformational changes upon binding, and interaction interfaces at an atomic level. mdpi.com

Table 1: Advanced NMR Techniques and Their Applications

| NMR Technique | Application for this compound and Derivatives | Information Obtained |

|---|---|---|

| 1D ¹H NMR | Conformational analysis of the aminopropyl chain. researchgate.net | Population of anti and gauche conformers. |

| Variable Temperature NMR | Study of dynamic processes like rotational barriers. sapub.org | Presence and interconversion of rotamers. |

| 2D NMR (e.g., COSY, HSQC) | Complete structural assignment of complex derivatives. researchgate.net | Proton-proton and proton-carbon correlations. |

| Protein-Ligand NMR | Investigation of binding to target proteins. mdpi.com | Binding affinity, binding site, and conformational changes. |

Mass Spectrometry for Elucidation of Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying and characterizing reaction intermediates. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly effective in this regard.

In studies of enzymatic C-H amination reactions where hydroxylamine is a reagent, HR-ESI-MS has been used to characterize iron-nitrosyl intermediates. osti.gov The precise mass measurements provided by HR-MS allow for the confident identification of transient species. Ab initio molecular orbital calculations have been used to model reaction pathways for the oxidation of hydroxylamine, predicting intermediates such as NH3ONO+, NH2ONO, and NH(NO)OH, which can be targeted for detection by mass spectrometry. nih.gov

Furthermore, in-situ differential electrochemical mass spectrometry (DEMS) has been employed to detect intermediates like HNO and NH₂OH during the electrocatalytic reduction of nitrate. nih.gov This technique provides real-time monitoring of volatile or gaseous intermediates directly from the reaction environment.

X-ray Crystallography for Precise Structural Characterization of Novel Adducts and Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of crystalline solids. This technique is the gold standard for determining the precise arrangement of atoms within a molecule and the intermolecular interactions in the solid state.

The formation of complexes with metal ions is another area where X-ray crystallography is crucial. The study of cyclonickellated complexes with hydroxylamines has revealed the formation of different types of adducts, including κO-hydroxylamine and κN-imine adducts, whose structures were determined by X-ray diffraction. rsc.org This technique is essential for unambiguously establishing the coordination chemistry and bonding in such novel complexes.

Table 2: Crystallographic Data for Representative Adducts and Complexes

| Compound/Complex Type | Key Structural Features Determined by X-ray Crystallography | Significance |

|---|---|---|

| Allylamine-alcohol adducts nih.gov | Hydrogen-bonding motifs (e.g., layers, ribbons). | Understanding intermolecular forces driving crystal packing. |

| Cyclonickellated hydroxylamine complexes rsc.org | Coordination geometry (e.g., κO- vs. κN-binding). | Elucidating metal-ligand interactions and reactivity. |

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For hydroxylamine and its derivatives, which often lack a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability. nih.gov A sensitive HPLC-UV derivatization method has been developed for the determination of hydroxylamine in drug substances. nih.gov This approach allows for detection at the parts-per-million (ppm) level. nih.gov

Table 3: Chromatographic Methods for the Analysis of Hydroxylamine and Related Compounds

| Chromatographic Technique | Analyte | Key Methodological Aspect | Detection Limit/Quantification Limit |

|---|---|---|---|

| HPLC-UV nih.gov | Hydroxylamine | Pre-column derivatization | LOD: 0.01 ppm, LOQ: 0.03 ppm |

| LC-MS/MS nih.gov | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | Ion-pairing reversed-phase | LOQ: 5-7 µg/kg |

| Ion Chromatography semanticscholar.org | Hydroxylamine and N-alkylhydroxylamines | Direct analysis of ionic species | Not specified |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and energetic properties of N-(3-aminopropyl)hydroxylamine. These ab initio and first-principles methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution and molecular orbital energies. ornl.gov

Research into the electronic structure of the core hydroxylamine (B1172632) moiety reveals significant insights. For instance, studies on iron-catalyzed aminofunctionalization using hydroxylamine-derived reagents have employed quantum chemical calculations to characterize the electronic and geometric structure of key iron-nitrogen intermediates. nih.gov In one such study, a high-spin Fe(III) center was found to be strongly antiferromagnetically coupled to an iminyl radical. nih.gov For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of its reactivity. The HOMO is likely localized on the electron-rich nitrogen and oxygen atoms of the hydroxylamine group, making them susceptible to electrophilic attack, while the LUMO distribution would indicate sites for nucleophilic attack.

The energetics of related molecules have also been explored. For hydroxylamine itself, the tautomeric N-oxide form (ammonia oxide, H₃N⁺−O⁻) has been detected in the crystal state, and while its presence in solution is debated, computational studies on derivatives have explored this possibility. nih.gov The relative energies of different conformers of this compound, governed by the rotation around C-C, C-N, and N-O bonds, can be calculated to identify the most stable ground-state geometry. Advanced quantum-chemical methods are crucial for accurately predicting spin-state energetics, which is particularly relevant if the molecule interacts with transition metals. uj.edu.pl

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly its interactions with solvent molecules and other species. These simulations model the movement of atoms over time based on a force field that describes intermolecular and intramolecular forces.

The hydration structure of the hydroxylamine functional group has been a subject of detailed computational study. Monte Carlo simulations, based on analytical pair-potential functions derived from ab initio calculations, have been used to investigate the hydration of NH₂OH. rsc.org These studies show the importance of using polarization functions in the potential to accurately model the system. rsc.org The results indicate strong hydrogen bonding between the hydroxylamine's -NH₂ and -OH groups and surrounding water molecules.

For this compound, simulations would reveal a complex solvation shell. The terminal primary amine, the secondary amine within the propyl chain, and the hydroxylamine group would all serve as distinct hydrogen bond donors and acceptors. MD simulations can quantify these interactions, determining the average number of hydrogen bonds, their lifetimes, and the specific orientation of water molecules around the solute. researchgate.netunige.ch Computational studies on structurally related N-alkylbis(3-aminopropyl)amines have estimated the enthalpic contribution of intramolecular hydrogen bonds, a factor that would also influence the conformation and interactions of this compound in solution. researchgate.net

| Functional Group | Interaction Type | Role | Expected Solvent Coordination |

|---|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bonding | Donor/Acceptor | Strong interaction with water molecules. |

| Hydroxylamine (-NHOH) | Hydrogen Bonding | Donor (both N-H and O-H) / Acceptor (N and O atoms) | Forms multiple, strong hydrogen bonds, significantly influencing local solvent structure. rsc.org |

| Propyl Chain (-CH₂CH₂CH₂-) | Hydrophobic Interactions | Nonpolar | Induces ordering of water molecules, though weaker than hydrophilic interactions. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. This allows for the elucidation of reaction mechanisms and the calculation of activation energies.

For the core hydroxylamine molecule, detailed decomposition mechanisms have been studied using Density Functional Theory (DFT). researchgate.net One identified pathway involves the 1,2-hydrogen shift from the oxygen to the nitrogen atom, forming an ammonia (B1221849) oxide intermediate. The transition state for this process was located, and a frequency analysis confirmed it corresponds to the hydrogen transfer. researchgate.net Another pathway involves hydrogen transfer from the nitrogen to the oxygen atom, leading to the formation of water and an imidogen (B1232750) radical. researchgate.net

These computational approaches can be directly applied to this compound to explore its thermal stability, oxidation, or other reactions. For instance, in reactions involving hydroxylamine derivatives as internal oxidants, computational studies have been crucial in explaining how the N-O bond is cleaved to maintain catalytic cycles. nih.govacs.org The mechanism often involves the formation of transient metal-nitrene or radical intermediates, and the barriers for these steps can be calculated to determine the most favorable pathway. acs.orgacs.org

| Pathway Description | Transition State (TS) | Calculated Free Energy of Activation (kcal/mol) | Reference |

|---|---|---|---|

| H-shift from O to N (forming H₃N⁺-O⁻) | TS2 | 50.0 | researchgate.net |

| H-shift from N to O (forming H₂O + NH) | TS4 (singlet) | 62.22 | researchgate.net |

Data adapted from computational studies on hydroxylamine decomposition at the CBS-Q//B3LYP/BSI and B3LYP/BSI levels. researchgate.net

Prediction of Spectroscopic Signatures for Novel Structures

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are vital for characterizing novel compounds like derivatives of this compound and for interpreting experimental data.

Machine learning models, trained on large databases of molecules with known spectra, are increasingly used for this purpose. nih.gov These models often use electronic descriptors calculated via DFT as input to predict the spectroscopic fingerprint of a new molecule with minimal computational cost. nih.gov This approach avoids the need for expensive, high-level calculations for every new derivative. For this compound and its potential derivatives, one could predict how modifications to the structure would affect its ¹³C and ¹H NMR spectra, aiding in structural confirmation after synthesis. The predicted vibrational frequencies from DFT calculations can help assign bands in experimental IR and Raman spectra to specific molecular motions, such as N-H stretches, O-H stretches, and C-N bends.

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the reactivity of medium-sized organic molecules. frontiersin.orgresearchgate.net Conceptual DFT, in particular, defines a set of chemical reactivity descriptors based on how the electron density responds to perturbations. frontiersin.orgmdpi.com

For this compound, DFT can be used to calculate:

Local Reactivity Descriptors : The Fukui function (f(r)) and dual descriptors identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. mdpi.comimist.ma The nitrogen and oxygen atoms of the hydroxylamine group, as well as the terminal amine's nitrogen, are expected to be the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MESP) : This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, e.g., lone pairs on N and O) and electron-poor (positive potential, e.g., acidic protons) regions, which guide intermolecular interactions and reaction selectivity. mdpi.com

These DFT-derived indices are powerful tools for predicting how this compound will behave in different chemical environments and for understanding the regioselectivity of its reactions. imist.ma

| Descriptor | Symbol | Interpretation | Predicted Relevance for this compound |

|---|---|---|---|

| Electronegativity | χ | The power of an atom or molecule to attract electrons. | Moderate to high due to N and O atoms. |

| Chemical Hardness | η | Resistance to change in electron distribution. | Relatively low (i.e., soft), indicating higher reactivity. |

| Global Electrophilicity | ω | The ability of a molecule to accept electrons. | Moderate, can act as an electrophile under certain conditions. |

| Global Nucleophilicity | N | The ability of a molecule to donate electrons. | High, due to multiple lone pairs on N and O atoms. |

| Fukui Function | f(r) | Identifies the most reactive sites for specific attack types. | Would highlight the N and O atoms as key reactive centers. imist.ma |

Computational Design Principles for this compound Derivatives

Computational chemistry provides a framework for the rational design of new molecules with desired properties, starting from a parent structure like this compound. researchgate.net This in silico approach accelerates the discovery process by prioritizing synthetic targets.

The design process typically follows these steps:

Define Target Property : Identify the desired function, such as enhanced catalytic activity, specific binding affinity, or improved stability.

Structural Modification : Create a library of virtual derivatives by substituting functional groups at various positions on the this compound scaffold. For example, alkyl or aryl groups could be added to the amine or hydroxylamine nitrogens.

Property Prediction : Use computational methods, primarily DFT, to calculate the properties of each designed derivative. This could involve calculating reaction barriers, binding energies to a target protein, or detonation properties if designing energetic materials. mdpi.com

Analysis and Selection : Analyze the computed data to identify candidates that exhibit the desired properties. For instance, studies have computationally designed new hole transport materials and high-energy compounds by systematically modifying a core structure and evaluating the electronic and energetic properties of the derivatives. frontiersin.orgmdpi.com

This design loop allows researchers to explore a vast chemical space efficiently, generating hypotheses and guiding experimental efforts toward the most promising molecular candidates derived from this compound. researchgate.net

Structure Reactivity Relationships of N 3 Aminopropyl Hydroxylamine Derivatives and Analogues

Systematic Studies of Substituent Effects on Chemical Behavior

The introduction of substituents to the N-(3-aminopropyl)hydroxylamine scaffold can profoundly influence its chemical properties, including nucleophilicity, basicity, and redox potential. These modifications, in turn, dictate the reactivity of the molecule in various chemical transformations.

Electronic effects of substituents are a primary determinant of reactivity. scielo.org.mx Electron-donating groups (EDGs) attached to the nitrogen atoms or the propyl chain can increase the electron density on the nucleophilic centers (the amino and hydroxylamino groups), thereby enhancing their reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of these centers. For instance, studies on related amine compounds have shown that alkyl groups, traditionally considered electron-donating, can exhibit a dual electronic nature, acting as σ-withdrawing and π-donating groups, which affects properties like dipole moment and NMR chemical shifts. scielo.org.mx This complex behavior underscores the need for careful consideration of substituent effects.

The nature of the substituent also impacts the acidity and basicity of the molecule. The pKa of the amino and hydroxylamino groups can be fine-tuned by the electronic character of the substituents. This is crucial in applications where proton transfer is a key step, such as in certain catalytic cycles. For example, in studies of substituted phenoxazines and phenothiazines, EDGs were found to decrease the N-H bond dissociation enthalpy (BDE), which is a measure of the ease of hydrogen atom abstraction. nih.gov

Steric effects, arising from the size and spatial arrangement of substituents, also play a significant role. Bulky substituents near the reactive centers can hinder the approach of reactants, thereby slowing down reaction rates. However, in some cases, steric hindrance can be beneficial, for example, by preventing undesired side reactions or by influencing the stereochemical outcome of a reaction.

A systematic investigation into how different substituents impact the chemical behavior of this compound can be summarized in the following table:

| Substituent Type | Effect on Nucleophilicity | Effect on Basicity | Potential Impact on Reactivity |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase | Increase | Enhanced reactivity in nucleophilic substitution and addition reactions. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease | Decrease | Reduced reactivity towards electrophiles; may enhance acidity of N-H protons. |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Decrease | Complex effects depending on position; can influence reaction pathways. |

| Bulky Alkyl Groups (e.g., -t-Bu) | Decrease (due to steric hindrance) | May increase or decrease depending on electronic effects | Slower reaction rates; potential for increased selectivity. |

These substituent effects are often quantified using Hammett parameters, which provide a measure of the electronic influence of a substituent on a reaction center. nih.gov By correlating these parameters with observed reaction rates or equilibrium constants, a quantitative understanding of structure-reactivity relationships can be established.

Conformational Analysis and its Impact on Reaction Dynamics

The three-dimensional shape, or conformation, of this compound and its derivatives is a critical factor governing their reactivity. numberanalytics.com The flexibility of the propyl chain allows the molecule to adopt various spatial arrangements, known as conformers or rotamers, which arise from rotation around single bonds. scribd.comwikipedia.org The relative energies of these conformers determine their population at a given temperature, and the most stable conformer is not always the most reactive one.

The conformation of the molecule influences the accessibility of its reactive sites—the amino and hydroxylamino groups. numberanalytics.com For a reaction to occur, the reactants must be able to approach these functional groups in a suitable orientation. A particular conformation might shield one of the reactive sites, thereby favoring reaction at the other. For example, intramolecular hydrogen bonding between the amino and hydroxylamino groups could stabilize a specific conformation, which might either enhance or diminish the reactivity of the molecule depending on the reaction type.

The study of the relationship between molecular conformation and reaction outcomes is known as conformational analysis. numberanalytics.comscribd.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are invaluable tools for determining the preferred conformations of molecules in solution and in the solid state. researchgate.netmdpi.com Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

The dynamics of a chemical reaction are also influenced by the conformational landscape of the reactants. The transition state theory posits that for a reaction to proceed, the reactants must pass through a high-energy transition state. The geometry of this transition state is often related to a specific conformation of the reactant molecule. Therefore, the ease with which a molecule can adopt the necessary conformation to reach the transition state can significantly affect the reaction rate.

For this compound derivatives, the conformation of the propyl chain can influence the relative positioning of the terminal amino and hydroxylamino groups. This can be particularly important in reactions where both groups participate, such as in the formation of cyclic products or in chelation to a metal center.

| Conformation | Description | Potential Impact on Reactivity |

| Extended (Anti) | The amino and hydroxylamino groups are far apart. | May be favored for intermolecular reactions where steric hindrance is a concern. |

| Gauche | The amino and hydroxylamino groups are in closer proximity. | Could facilitate intramolecular reactions or chelation. |

| Eclipsed | A high-energy conformation representing a transition state for bond rotation. | Not a stable conformation, but its energy influences the rate of conformational change. wikipedia.org |

Understanding the conformational preferences of this compound and its analogues is crucial for predicting their chemical behavior and for designing molecules with specific reactivity patterns.

Stereochemical Aspects and Chiral Derivatization

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental aspect of the structure-reactivity relationships of this compound derivatives. numberanalytics.com When substituents are introduced that create one or more chiral centers, the resulting stereoisomers (enantiomers and diastereomers) can exhibit different chemical and physical properties.

The synthesis of chiral derivatives of this compound can lead to compounds with unique reactivity and selectivity. For instance, a chiral substituent on the propyl chain or on one of the nitrogen atoms can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product over the other. This is of particular importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

Chiral derivatization is a common strategy used to resolve racemic mixtures of chiral compounds and to determine their absolute stereochemistry. nih.gov This involves reacting the chiral molecule with a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated by techniques such as chromatography. nih.govscience.gov The separated diastereomers can then be converted back to the individual enantiomers of the original molecule.

The stereochemistry of this compound derivatives can also have a profound impact on their biological activity and their interactions with other chiral molecules, such as proteins and enzymes.

The introduction of chirality can be achieved through various synthetic methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The stereochemical integrity of the chiral centers must be maintained throughout the synthetic sequence to ensure the desired stereoisomer is obtained.

| Stereochemical Feature | Description | Impact on Reactivity and Properties |

| Enantiomers | Non-superimposable mirror images. | Identical physical and chemical properties in an achiral environment, but different reactivity with other chiral molecules. |

| Diastereomers | Stereoisomers that are not mirror images. | Different physical and chemical properties. |

| Chiral Derivatization | Reaction with a chiral agent to form diastereomers. | Allows for the separation of enantiomers and the determination of absolute configuration. nih.govscience.gov |

The study of the stereochemical aspects of this compound derivatives is essential for the development of new chiral ligands, catalysts, and biologically active compounds.

Rational Design and Synthesis of Modified this compound Structures

The rational design and synthesis of modified this compound structures are driven by the desire to create molecules with specific, predictable properties. nih.govacs.org This process involves a deep understanding of the structure-reactivity relationships discussed in the previous sections. By strategically modifying the core structure of this compound, chemists can fine-tune its electronic and steric properties to optimize its performance in a particular application.

The design process often begins with a computational approach, where molecular modeling and quantum chemical calculations are used to predict the properties of a series of virtual compounds. This allows for the screening of a large number of potential structures and the identification of promising candidates for synthesis. For example, density functional theory (DFT) calculations can be used to predict parameters such as bond dissociation energies, ionization potentials, and reaction barriers, providing insights into the potential reactivity of a molecule. nih.gov